molecular formula C15H18Cl2F3N5O B14928535 N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide

Cat. No.: B14928535
M. Wt: 412.2 g/mol
InChI Key: ZXLBYGPBRXKPTP-UHFFFAOYSA-N
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Description

N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two pyrazole rings, each substituted with chlorine, methyl, and trifluoromethyl groups. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.

Properties

Molecular Formula

C15H18Cl2F3N5O

Molecular Weight

412.2 g/mol

IUPAC Name

N-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide

InChI

InChI=1S/C15H18Cl2F3N5O/c1-9-11(16)8-24(22-9)6-3-5-21-12(26)4-7-25-10(2)13(17)14(23-25)15(18,19)20/h8H,3-7H2,1-2H3,(H,21,26)

InChI Key

ZXLBYGPBRXKPTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NCCCN2C=C(C(=N2)C)Cl)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of Pyrazole Rings: The pyrazole rings are synthesized through the cyclization of appropriate hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Substitution Reactions: Chlorine, methyl, and trifluoromethyl groups are introduced via electrophilic substitution reactions using reagents such as chlorinating agents, methylating agents, and trifluoromethylating agents.

    Amide Bond Formation: The final step involves the coupling of the substituted pyrazole rings with a suitable amine or acid chloride to form the amide bond under conditions such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorinating agents like thionyl chloride, methylating agents like methyl iodide, and trifluoromethylating agents like trifluoromethyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce dechlorinated or demethylated derivatives.

Scientific Research Applications

N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-3-[4-CHLORO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE
  • N~1~-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-[4-CHLORO-5-METHYL-1H-PYRAZOL-1-YL]PROPANAMIDE

Uniqueness

The presence of both chlorine and trifluoromethyl groups in N1-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANAMIDE imparts unique electronic and steric properties, enhancing its reactivity and specificity in biological systems compared to similar compounds.

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